N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide
Overview
Description
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pivalamide group attached to a pyridine ring, which is further substituted with dimethoxymethyl, fluoro, and iodo groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The dimethoxymethyl, fluoro, and iodo groups are introduced onto the pyridine ring through selective halogenation and methylation reactions.
Attachment of the Pivalamide Group: The final step involves the attachment of the pivalamide group to the pyridine ring, typically through an amide bond formation reaction using pivaloyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dimethoxymethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biaryl compound.
Scientific Research Applications
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of specific substituents on biological activity.
Material Science: It can be employed in the development of novel materials with unique properties.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The pivalamide group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide can be compared with other pyridine derivatives, such as:
N-(4-Methoxymethyl-5-fluoro-3-iodopyridin-2-yl)pivalamide: Similar structure but with a methoxymethyl group instead of dimethoxymethyl.
N-(4-(Dimethoxymethyl)-3-iodopyridin-2-yl)pivalamide: Lacks the fluoro substituent.
N-(4-(Dimethoxymethyl)-5-chloro-3-iodopyridin-2-yl)pivalamide: Contains a chloro group instead of fluoro.
The uniqueness of this compound lies in the specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FIN2O3/c1-13(2,3)12(18)17-10-9(15)8(7(14)6-16-10)11(19-4)20-5/h6,11H,1-5H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRMGXPWMGKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C(OC)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FIN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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